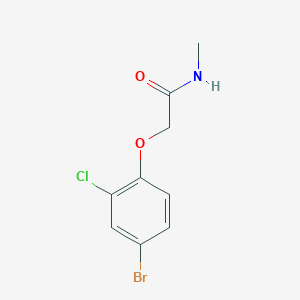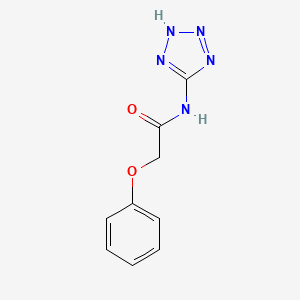
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of S-adenosylmethionine (SAM) synthesis. SAM is an important methyl donor in many biological processes, and its inhibition by N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can lead to a decrease in DNA methylation and protein methylation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has also been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments is its broad spectrum of activity against microorganisms. It has been shown to be effective against a wide range of bacteria, fungi, and parasites, making it a useful tool for studying the mechanisms of microbial growth and infection. However, one limitation of using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments.
将来の方向性
There are several future directions for research on N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new drugs based on the structure of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine for the treatment of infectious diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine, as well as its interaction with other cellular processes. Additionally, the potential use of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine as a diagnostic tool for the detection of cancer and infectious diseases is an area of active research.
合成法
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can be synthesized through a multi-step process, starting with the reaction of 4-methylbenzyl chloride with sodium azide to produce 4-methylbenzyl azide. The resulting product is then reacted with methylthioacetic acid to form the desired compound, N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine. The synthesis of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can be optimized through various modifications of the reaction conditions, such as the use of different solvents, temperatures, and catalysts.
科学的研究の応用
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs for the treatment of infectious diseases. N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-3-5-9(6-4-8)7-12-10-13-11(16-2)15-14-10/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIJXFCRBNQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}propanamide](/img/structure/B5749953.png)


![(2-aminoethyl)[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5749977.png)

![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)

![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)
![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)